2-Chloroanthraquinone

Photocatalysis Green Chemistry Organocatalysis

2-Chloroanthraquinone (CAS 131-09-9) is the key intermediate for Vat Blue RSN/BC dyes via amination to 2-aminoanthraquinone. Its 2-chloro position provides distinct reactivity for nucleophilic substitution and photocatalytic oxidation (up to 98% yield). Avoid synthesis failure—positional isomers lack equivalent performance. Required for intact chlorine retention in further derivatizations. Available in ≥98% purity for industrial and R&D procurement. Request bulk pricing.

Molecular Formula C14H7ClO2
Molecular Weight 242.65 g/mol
CAS No. 131-09-9
Cat. No. B1664062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroanthraquinone
CAS131-09-9
Synonyms2-Chloroanthraquinone;  NSC 1702;  NSC-1702;  NSC1702
Molecular FormulaC14H7ClO2
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
InChIKeyFPKCTSIVDAWGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroanthraquinone (CAS 131-09-9) Procurement Overview and Chemical Profile


2-Chloroanthraquinone (CAS 131-09-9) is a halogenated anthraquinone derivative (C14H7ClO2) and a foundational intermediate in the dye and pigment industry . It appears as a light yellow to beige crystalline solid with a melting point of 209–211°C and is insoluble in water but soluble in organic solvents such as hot benzene and nitrobenzene . Its chemical significance stems from the chlorine substituent at the 2-position, which confers distinct reactivity patterns compared to unsubstituted anthraquinone or other monohalogenated isomers, particularly in nucleophilic substitution and photocatalytic applications .

Why Generic Substitution Fails: Procurement Risks When Replacing 2-Chloroanthraquinone (CAS 131-09-9)


Treating anthraquinone derivatives as interchangeable commodities introduces significant technical risk. Positional isomerism (1-chloro vs. 2-chloro), halogen identity (Cl vs. Br), or functional group differences (e.g., amino vs. chloro) fundamentally alter electronic properties, solubility, and reaction outcomes [1]. For instance, the chlorine at the 2-position confers a different reactivity profile towards nucleophiles than its 1-position isomer, while substitution with bromine drastically changes photocatalytic efficiency [2]. Furthermore, as established by structure-solubility relationship studies, even minor substituent changes in the 2-position can alter mole fraction solubilities by orders of magnitude, impacting processing and formulation [3]. Substituting without data-backed evidence of equivalent performance can lead to synthesis failure, suboptimal dye properties, or invalidated research findings.

Quantitative Evidence Guide for 2-Chloroanthraquinone (CAS 131-09-9) Differentiation


Photocatalytic Activity of 2-Chloroanthraquinone vs. 2-Bromoanthraquinone in Alcohol Oxidation

2-Chloroanthraquinone (2-Cl-AQN) is a competent photocatalyst for the aerobic oxidation of alcohols, achieving high yields (e.g., 98% for benzoic acid from benzyl alcohol) under visible light [1]. However, in direct head-to-head photocatalytic studies for the oxidation of secondary aromatic alcohols, 2-Bromoanthraquinone (2-BrAQ) demonstrates superior efficiency, with DFT calculations indicating 2-BrAQ is 'the most reactive photocatalyst' among the series studied [2]. This positions 2-Cl-AQN as a robust, metal-free option for broad oxidation scope, while 2-BrAQ offers potentially higher activity for specific, demanding substrates.

Photocatalysis Green Chemistry Organocatalysis

Positional Isomerism: 2-Chloro vs. 1-Chloroanthraquinone in Photochemical Stability

A critical distinction between 2-chloroanthraquinone (2-Cl-AQ) and its positional isomer, 1-chloroanthraquinone (1-Cl-AQ), lies in their photochemical behavior. Upon photolysis in ethanol, 2-Cl-AQ undergoes reduction to 2-chloroanthrahydroquinone with no observable dehydrochlorination [1]. In contrast, the photolysis of α-haloanthraquinones (1-chloro isomers) results in steric hindrance between oxygen and halogen atoms, leading to structural deformation and the formation of dehalogenated products [2]. This demonstrates that 2-Cl-AQ is the more photochemically stable isomer, retaining the chlorine substituent critical for downstream derivatization.

Photochemistry Dye Synthesis Chemical Stability

Solubility Differentiation: 2-Chloroanthraquinone in a Series of 2-Substituted Analogs

The choice of 2-substituent on the anthraquinone core has a profound, quantifiable impact on solubility. A systematic study measured mole fraction solubilities (X₁) in chloroform for a series of eleven 2-substituted anthraquinones, placing them in the range of 10⁻² to 10⁻⁶ [1]. This three to four order-of-magnitude spread highlights the extreme sensitivity of solubility to the substituent's physicochemical properties. While the exact value for 2-Cl-AQ in this study is part of the reported range, the data firmly establish that 2-Cl-AQ's solubility profile is unique and non-interchangeable with, for instance, 2-amino or 2-hydroxy derivatives, which exhibit additional intermolecular hydrogen bonding, or 2-tert-butyl anthraquinone, which has a solubility an order of magnitude larger (10⁻¹) [1].

Solubility Formulation Process Chemistry

Dye Intermediate Specificity: 2-Chloroanthraquinone as the Precursor to Vat Blue Dyes

2-Chloroanthraquinone is the established industrial precursor for the synthesis of 2-aminoanthraquinone, which is then used to manufacture specific vat dyes, notably Vat Blue RSN and Vat Blue BC . This is a defined synthetic pathway. While other substituted anthraquinones can be aminated, the route from 2-chloroanthraquinone is the preferred and industrially optimized process, with reports of near-quantitative yields (99%) under specific hydrogenation conditions . In contrast, 2-aminoanthraquinone is itself a precursor to a different set of dyes (e.g., Vat Yellow 1, Pigment Blue 22) . Attempting to substitute 2-Cl-AQ with a different analog, like 1-chloro or 2-bromoanthraquinone, would necessitate a complete re-optimization of the amination step and would not be guaranteed to produce the desired dye intermediate with the same efficiency.

Dye Synthesis Vat Dyes Industrial Intermediates

Optimal Application Scenarios for 2-Chloroanthraquinone (CAS 131-09-9)


Industrial Production of Vat Blue Dyes

2-Chloroanthraquinone is the established and preferred industrial intermediate for producing Vat Blue RSN and Vat Blue BC, via amination to 2-aminoanthraquinone . This is a high-volume, defined pathway where substitution with other anthraquinone derivatives would be detrimental. Its photochemical stability ensures the chlorine is retained for this critical transformation [1].

Metal-Free, Green Photocatalytic Oxidations

For research and development in green chemistry, 2-Chloroanthraquinone serves as a robust organocatalyst for aerobic oxidations under visible light. Its performance is well-characterized, with optimized conditions yielding up to 98% for the conversion of benzyl alcohol to benzoic acid [2]. It is a reliable, heavy-metal-free alternative for oxidations where ultimate reaction rate is secondary to broad substrate scope and sustainability.

Guest-Host Liquid Crystal Display (LCD) Dyes

2-Chloroanthraquinone can be used as a dichroic dye dopant in nematic liquid crystal matrices for guest-host LCD applications [3]. Its specific molecular geometry and dipole moment, conferred by the 2-chloro substitution, contribute to its orientation and order parameter within the liquid crystal host, affecting display performance characteristics differently than its 1-chloro or dichloro counterparts [3].

Synthesis of Stable Anthraquinone Derivatives

When a downstream synthesis requires an intact chlorine atom on the anthraquinone core for further functionalization (e.g., in the synthesis of complex aromatic ethers or diazo-derivatives), 2-chloroanthraquinone is the required starting material [4]. Its proven photostability, with no observed dehydrochlorination under photolysis, makes it a reliable building block compared to its less stable 1-chloro isomer [1].

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